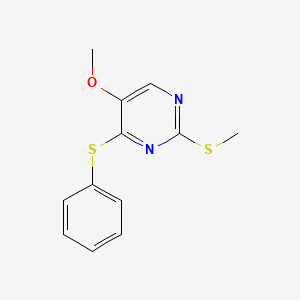

Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether

Description

Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether is a pyrimidine derivative characterized by dual sulfanyl substituents at positions 2 and 4 of the pyrimidine ring, with a methoxy group at position 3. The compound’s synthetic versatility allows for modifications at the sulfanyl or ether positions, making it a scaffold for exploring structure-activity relationships (SAR) .

Properties

IUPAC Name |

5-methoxy-2-methylsulfanyl-4-phenylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS2/c1-15-10-8-13-12(16-2)14-11(10)17-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKWGBMOMWAOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1SC2=CC=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether typically involves the reaction of pyrimidine derivatives with methylsulfanyl and phenylsulfanyl reagents. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the pyrimidine, followed by the addition of methylsulfanyl and phenylsulfanyl groups under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether can undergo various types of chemical reactions, including:

Oxidation: The methylsulfanyl and phenylsulfanyl groups can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to remove the sulfanyl groups, yielding a simpler pyrimidine derivative.

Substitution: The ether linkage can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Pyrimidine derivatives without sulfanyl groups.

Substitution: Various substituted pyrimidine ethers.

Scientific Research Applications

Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

- 4-((4-Chlorophenyl)sulfanyl)-2-(methylsulfanyl)-5-pyrimidinyl methyl ether (CAS 338954-61-3) Structure: Replaces the phenylsulfanyl group at position 4 with a 4-chlorophenylsulfanyl moiety (C${12}$H${11}$ClN$2$OS$2$). ~2.8 for the parent compound). This substitution is common in agrochemicals for improved pesticidal activity .

Methyl 4-(phenylsulfanyl)-2-(2-pyridinyl)-5-pyrimidinyl ether (CAS 321433-02-7)

- Structure : Substitutes the 2-methylsulfanyl group with a 2-pyridinyl ring (C${16}$H${13}$N$_3$OS).

- Impact : The pyridine ring introduces hydrogen-bonding capability (via the nitrogen lone pair), improving interactions with biological targets like kinase enzymes. This modification is prevalent in pharmaceutical candidates .

Methyl 2-(2-pyridinyl)-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl ether (CAS 321432-99-9)

Ether vs. Ester Functional Groups

- Ethyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinecarboxylate (CAS 15400-47-2)

- Structure : Replaces the 5-methoxy group with an ethyl ester (C${14}$H${14}$N$2$O$2$S$_2$).

- Impact : The ester group increases polarity (logP ~2.5) and susceptibility to hydrolysis, often utilized in prodrug design. The molecular weight (306.41 g/mol) is higher than the methoxy analogue (295.36 g/mol) .

Physicochemical Properties

Biological Activity

Methyl 2-(methylsulfanyl)-4-(phenylsulfanyl)-5-pyrimidinyl ether is a complex organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H11N2OS2

- Molar Mass : 281.36 g/mol

- CAS Number : 338955-60-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Nucleophilic Substitution : The reaction of a pyrimidine derivative with a sulfanyl group under controlled conditions.

- Reagents : Commonly used reagents include bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) .

Antimicrobial Properties

Research indicates that compounds containing sulfanyl and pyrimidine moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess comparable properties .

Anticancer Potential

In vitro studies have demonstrated that derivatives of pyrimidine can induce apoptosis in cancer cells. The presence of the methylsulfanyl and phenylsulfanyl groups may enhance the compound's ability to interact with cellular targets involved in cancer progression .

The biological activity of this compound is largely attributed to its structural features:

- Thiol Interaction : The methylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity.

- Aromatic Interactions : The pyrimidine and phenyl rings may engage in π-π stacking interactions with aromatic residues in proteins, influencing their function .

Study on Antimicrobial Activity

A study conducted by Ouyang et al. evaluated the antimicrobial efficacy of various sulfanyl-containing pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Cancer Cell Apoptosis Induction

In another study, researchers explored the effects of pyrimidine derivatives on human cancer cell lines. The findings revealed that compounds with similar structures induced apoptosis through the mitochondrial pathway, leading to an increase in reactive oxygen species (ROS) and subsequent cell death .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Thiol interaction, Aromatic stacking |

| Similar Pyrimidine Derivative A | Moderate Antimicrobial | Enzyme inhibition |

| Similar Pyrimidine Derivative B | Strong Anticancer | ROS induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.